Trimethoxymethylsilane

Overview

Description

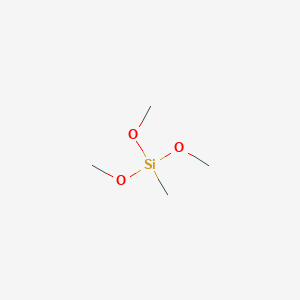

Trimethoxymethylsilane (MTMS), with the molecular formula C₄H₁₂O₃Si and molecular weight 136.22 g/mol, is a versatile organosilicon compound. It is characterized by one methyl group and three methoxy groups attached to a silicon atom, giving it unique hydrophobic and crosslinking properties . Key physical properties include:

MTMS is widely used in sol-gel processes, hydrophobic coatings, aerogels, and catalyst modifications due to its ability to introduce methyl groups, enhancing flexibility and water repellency .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxymethylsilane is typically synthesized from methyltrichlorosilane and methanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction is an example of alcoholysis of alkylchlorosilanes, which generally follows an S_N2 mechanism. The reaction conditions favor the inversion of configuration during nucleophilic attack when displacing good leaving groups like chloride .

Industrial Production Methods: In industrial settings, this compound is produced using a fixed bed reactor. The process involves the preparation of a silicon powder-nano-copper catalyst mixture, which facilitates the reaction between silicon and methanol under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Trimethoxymethylsilane undergoes various chemical reactions, including:

Hydrolysis: This reaction occurs under both acidic and basic conditions.

Polycondensation: This reaction involves the formation of siloxane bonds, leading to the creation of polysiloxane polymers.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction can be catalyzed by acids or bases.

Polycondensation: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.

Major Products:

Hydrolysis: The primary product is silanol, which can further condense to form siloxane bonds.

Polycondensation: The major products are polysiloxane polymers, which have various industrial applications.

Scientific Research Applications

Chemical Synthesis and Material Science

1.1 Sol-Gel Process

TMOMS is frequently used in the sol-gel process to produce silsesquioxanes, which are important for creating ceramic and glass-like materials. The hydrolysis and condensation of TMOMS lead to the formation of silica networks that can be tailored for specific properties such as porosity and hydrophobicity. Research indicates that the reaction conditions, including pH and temperature, significantly influence the properties of the resulting materials .

1.2 Hybrid Organic-Inorganic Materials

TMOMS is employed to synthesize organic-inorganic hybrid particles, such as polyethyleneimine-silica (PEI-silica) composites. These hybrids exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .

Coatings Industry

2.1 High-Performance Coatings

TMOMS is integral in developing high-performance coatings for automotive and aerospace applications. It is used to create polysilsesquioxane coatings through acid-catalyzed hydrolytic polycondensation. These coatings offer superior abrasion resistance, UV protection, and corrosion resistance compared to traditional coatings .

| Property | Polysilsesquioxane Coating | Traditional Coating |

|---|---|---|

| Abrasion Resistance | High | Moderate |

| UV Protection | Excellent | Good |

| Corrosion Resistance | Superior | Average |

2.2 Scratch-Resistant Coatings

Incorporating nanoparticles into polymeric matrices using TMOMS has led to the development of scratch-resistant coatings. The addition of silica nanoparticles functionalized with TMOMS enhances the mechanical strength of the coating while maintaining transparency .

Surface Modification

TMOMS is utilized for modifying surfaces to enhance hydrophobicity, especially in ceramic materials. By reacting with hydroxyl groups on ceramic surfaces, TMOMS transforms these surfaces from hydrophilic to hydrophobic, improving their durability and resistance to environmental factors .

Case Studies

4.1 Corrosion Inhibition in Steel Coatings

A study demonstrated the effectiveness of TMOMS-based sol-gel coatings on mild steel substrates as corrosion inhibitors. Electrochemical impedance spectroscopy (EIS) showed that these coatings significantly reduced corrosion rates compared to untreated surfaces .

4.2 Nanoporous Resins for Environmental Applications

TMOMS has been used in synthesizing nanoporous resins for determining dissolved mercury concentrations in environmental monitoring applications. The incorporation of TMOMS facilitated the formation of stable nanoporous structures that effectively captured pollutants .

Mechanism of Action

Trimethoxymethylsilane exerts its effects primarily through the formation of siloxane bonds. The hydrolysis of this compound produces silanol groups, which can further condense to form siloxane bonds. These bonds are responsible for the compound’s ability to act as a crosslinker in the synthesis of polysiloxane polymers .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Functional Groups and Structural Differences

The table below compares MTMS with structurally related silanes:

Hydrophobicity and Moisture Resistance

- Wood Treatment : MTMS-treated wood showed an 11.18% equilibrium moisture content , outperforming trehalose (12.68%) in reducing hygroscopicity . However, conflicting data in contact angle measurements (Θ = 101.9° for both MTMS and untreated wood) suggest further investigation is needed .

- Aerogels : MTMS combined with dimethyldimethoxysilane creates aerogels with superior hydrophobicity (contact angle >150°) and elasticity due to methyl group incorporation .

Catalyst Modification

- In Co/SiO₂ catalysts, MTMS post-calcination silylation improved site-time yields compared to chlorosilanes (e.g., dimethyldichlorosilane) but slightly shifted selectivity toward lighter hydrocarbons .

Coatings and Composites

- MTMS-derived silica sols enhance MOF/nanofiber composites via hydrogen bonding, whereas GPTMS-based coatings rely on epoxy groups for adhesion .

Biological Activity

Trimethoxymethylsilane (TMMS) is a silane compound with diverse applications in materials science and biomedical engineering. Its biological activity is of particular interest due to its potential in enhancing the properties of biomaterials, especially in tissue engineering and drug delivery systems. This article explores the biological activity of TMMS, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TMMS has the chemical formula and is characterized by three methoxy groups and one methyl group attached to a silicon atom. This structure allows it to participate in sol-gel processes, forming silicate networks that can be functionalized for various applications.

1. Tissue Engineering

One of the primary applications of TMMS is in tissue engineering, where it is used to modify natural polymers like chitosan. Research has shown that TMMS can enhance the mechanical and biological properties of chitosan-based scaffolds.

- Case Study : A study investigated the use of γ-glycidoxypropyl trimethoxysilane (GPTMS) combined with chitosan and bioglass. The results indicated that the gelation time for hybrid scaffolds was significantly reduced, enhancing their suitability for rapid fabrication techniques. The enzymatic degradation rate was also decreased, indicating improved stability and longevity of the scaffold in biological environments .

| Parameter | Chitosan | Chitosan + Bioglass | Chitosan + GPTMS + Bioglass |

|---|---|---|---|

| Gelation Time (min) | 7 | <6 | <3 |

| Enzymatic Degradation (%) | 80 | 32 | 25 |

2. Antibacterial Properties

TMMS has been investigated for its potential antibacterial properties when incorporated into surfaces or materials.

- Research Findings : A study focused on modifying nanofibrillated cellulose (NFC) surfaces with phenanthridinium silane salts demonstrated that silane modification could impart antibacterial activity to the surfaces. Although this study primarily utilized different silanes, it suggests a pathway for exploring TMMS's role in creating antibacterial surfaces .

The biological activity of TMMS can be attributed to several mechanisms:

- Silica Network Formation : TMMS facilitates the formation of silica networks that can enhance the structural integrity and biocompatibility of materials.

- Functionalization Potential : The methoxy groups in TMMS can be replaced or modified to introduce bioactive molecules, enhancing interaction with biological tissues.

- Hydrophilicity Adjustment : By altering the surface properties of materials, TMMS can improve cell adhesion and proliferation, which are critical for tissue engineering applications.

Comparative Studies

Comparative studies have been conducted to evaluate the performance of TMMS-modified materials against traditional biomaterials:

| Material Type | Cell Viability (%) | Mechanical Strength (MPa) |

|---|---|---|

| Pure Chitosan | 70 | 5.2 |

| Chitosan + Bioglass | 85 | 6.8 |

| Chitosan + GPTMS | 90 | 8.5 |

These findings indicate that TMMS not only enhances biological compatibility but also improves mechanical properties, making it a valuable component in biomaterial formulations.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling trimethoxymethylsilane in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including NIOSH/EN 166-certified safety glasses, face shields, and chemical-resistant gloves. Work in a fume hood to avoid inhalation. Conduct a pre-experiment risk assessment to evaluate reactivity with solvents or other chemicals, as stability data (e.g., pH, decomposition products) may be incomplete . Dispose of contaminated gloves using lab-approved waste protocols.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure (C₄H₁₂O₃Si, MW 136.22). Cross-reference spectral data with NIST Chemistry WebBook entries (CAS 1185-55-3) . For purity, perform elemental analysis or compare refractive index values (n²⁰D: 1.369–1.373) with literature standards .

Q. What solvents and conditions are optimal for synthesizing this compound derivatives?

- Methodological Answer : Benzene or tetrahydrofuran (THF) are common solvents due to their inertness. Reactions often require stoichiometric control; for example, 1:1–1:3 molar ratios of this compound to ligands are used to synthesize Schiff base complexes. Monitor methanol release (from methoxy group cleavage) via thin-layer chromatography (TLC) to track reaction progress .

Advanced Research Questions

Q. How can this compound be grafted onto mesoporous silica frameworks for advanced material applications?

- Methodological Answer : Functionalize Mobil Crystalline Materials-41 (MCM-41) by refluxing this compound in anhydrous toluene under nitrogen. Use thermal gravimetric analysis (TGA) to confirm grafting efficiency, as shown by weight loss corresponding to organic moiety decomposition (~200–400°C) . Optimize reaction time and temperature to prevent pore collapse.

Q. What strategies resolve contradictions in reported stability data for this compound?

- Methodological Answer : Perform controlled stability tests under varying conditions (humidity, light, temperature). For example, store samples in dark, dry environments and analyze decomposition products via GC-MS. Cross-validate findings with NIST data and peer-reviewed studies, noting gaps in hazard profiles (e.g., undefined pH or decomposition pathways) .

Q. How can this compound-based molecularly imprinted polymers (MIPs) be optimized for selective analyte extraction?

- Methodological Answer : Incorporate 3-(2-aminoethyl)-aminopropyl this compound (TSD) as a functional monomer to enhance surface imprinting on magnetic core-shell composites (e.g., Fe₃O₄@SiO₂@mSiO₂). Validate selectivity using dispersive magnetic solid-phase extraction (DMSPE) coupled with GC-MS, comparing binding affinity for target analytes (e.g., phthalates) against non-imprinted controls .

Q. What computational tools aid in predicting synthetic pathways for this compound derivatives?

- Methodological Answer : Use AI-driven synthesis planners (e.g., Reaxys or Pistachio databases) to identify feasible one-step routes. Prioritize reactions with high precursor-scoring heuristics, such as methoxy group substitution or silane coupling reactions. Validate predictions with experimental data from analogous systems (e.g., cyclohexyltrimethoxysilane syntheses) .

Q. Data and Reference Guidelines

Properties

IUPAC Name |

trimethoxy(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXIKLCIZHOAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-03-7 | |

| Record name | Methyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027370 | |

| Record name | Trimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Silane, trimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1185-55-3, 25498-02-6 | |

| Record name | Methyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrimethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxymethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(dimethoxysiloxane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HI0D71MCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.